(R)-(-)-3-Hydroxytetrahydrofuran

Beschreibung

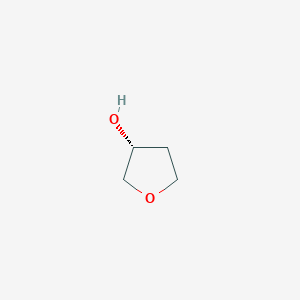

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(3R)-oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c5-4-1-2-6-3-4/h4-5H,1-3H2/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDPCNPCKDGQBAN-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@@H]1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

88.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86087-24-3 | |

| Record name | (-)-3-Hydroxytetrahydrofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86087-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Furanol, tetrahydro-, (3R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.295 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Hydroxytetrahydrofuran, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AUS5N27VPH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis Methodologies for R 3 Hydroxytetrahydrofuran and Its Enantiomers

Asymmetric Synthesis Approaches

Asymmetric synthesis provides a direct pathway to enantiomerically pure compounds by utilizing the inherent chirality of a starting material or a catalyst. For 3-hydroxytetrahydrofuran (B147095), this is predominantly achieved by starting with molecules from the chiral pool, such as malic acid or tartaric acid.

Chiral Substrate Synthesis

The use of chiral substrates is a foundational strategy for producing specific enantiomers of 3-hydroxytetrahydrofuran. This method transfers the stereochemistry of the starting material to the final product through a series of chemical transformations.

The initial step in the synthesis from L-malic acid is the protection of its two carboxylic acid groups via esterification. google.com This is necessary to prevent them from reacting in the subsequent reduction step. A common method involves reacting L-malic acid with an alcohol, such as methanol (B129727) or ethanol, in the presence of a catalyst. researchgate.net Thionyl chloride (SOCl₂) in methanol is frequently used, where the L-malic acid is added to a pre-cooled mixture of methanol and thionyl chloride. google.comgoogle.com Alternatively, a catalytic amount of a strong acid like sulfuric acid can be used to drive the reaction under reflux conditions. google.com These methods effectively convert L-malic acid into its corresponding dialkyl ester, for instance, dimethyl L-malate, with high yields. google.com

Table 1: Esterification of L-Malic Acid

| Reactants | Catalyst/Reagent | Solvent | Typical Yield | Reference |

|---|---|---|---|---|

| L-Malic Acid | Thionyl Chloride | Methanol | 88-93% | google.comgoogle.com |

| L-Malic Acid | Sulfuric Acid | Isopropanol | ~82% | google.com |

With the carboxyl groups converted to esters, the next step is their reduction to primary alcohols. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can achieve this, sodium borohydride (B1222165) (NaBH₄) is often preferred in industrial applications due to its lower cost, greater safety, and easier handling. google.comresearchgate.netlibretexts.org However, NaBH₄ alone is generally not strong enough to reduce esters efficiently. libretexts.org To overcome this, a mixed-reagent system, such as NaBH₄ in combination with lithium chloride (LiCl) in a lower alcohol solvent, is employed. google.comgoogle.com This system effectively reduces the diester, like dimethyl L-malate, to the corresponding chiral triol, (S)-1,2,4-butanetriol. patsnap.comgoogle.com

The final step in the sequence is the intramolecular cyclization of the (S)-1,2,4-butanetriol intermediate to form (S)-(+)-3-hydroxytetrahydrofuran. patsnap.com This reaction is an acid-catalyzed dehydration. orgsyn.org p-Toluenesulfonic acid (PTSA) is a commonly used catalyst for this transformation. wikipedia.orggoogle.com The reaction is typically carried out by heating the triol with a catalytic amount of PTSA under vacuum distillation. orgsyn.org The high temperature, often in the range of 180–220 °C, facilitates the elimination of a water molecule and subsequent ring closure to yield the desired 3-hydroxytetrahydrofuran with high optical purity. wikipedia.org

Table 2: Synthesis Steps from L-Malic Acid

| Step | Reaction | Key Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | Esterification | L-Malic Acid, Methanol, SOCl₂ | Dimethyl L-malate | google.com |

| 2 | Reduction | Dimethyl L-malate, NaBH₄, LiCl | (S)-1,2,4-Butanetriol | google.comgoogle.com |

| 3 | Cyclization | (S)-1,2,4-Butanetriol, PTSA | (S)-(+)-3-Hydroxytetrahydrofuran | wikipedia.orggoogle.com |

An alternative chiral starting material for the synthesis of enantiomerically pure 3-hydroxytetrahydrofuran is tartaric acid. acs.org Similar to the process involving malic acid, the synthesis relies on the reduction of the carboxyl groups and subsequent cyclization. The specific enantiomer of tartaric acid used dictates the stereochemistry of the final product. This method also provides a viable route to both (R)- and (S)-3-hydroxytetrahydrofuran, further demonstrating the utility of chiral pool starting materials in asymmetric synthesis. acs.org

Synthesis from Chiral 1,2,4-Butanetriol

A primary route to synthesizing chiral 3-hydroxytetrahydrofuran involves the cyclodehydration of 1,2,4-butanetriol. google.comwikipedia.org Specifically, (R)-(-)-3-Hydroxytetrahydrofuran can be produced from (R)-1,2,4-butanetriol. wikipedia.orgnih.gov This process is typically catalyzed by an acid, such as p-toluenesulfonic acid (PTSA) or a strongly acidic cation exchange resin, at elevated temperatures. google.comwikipedia.org

One method involves heating (R)-4-chloro-1,3-butanediol in dilute hydrochloric acid to produce (R)-3-Hydroxytetrahydrofuran with a reported yield of 67%. chemicalbook.com Another approach utilizes a continuous fixed-bed reactor with a strong acid ion exchange resin (Amberlyst 15) as the catalyst. A solution of (R)-1,2,4-butanetriol in 1,4-dioxane (B91453) is passed through the reactor at 100°C, achieving a high yield of the desired product. chemicalbook.com

Table 1: Synthesis of (R)-3-Hydroxytetrahydrofuran from (R)-1,2,4-Butanetriol Derivatives

| Starting Material | Catalyst/Reagent | Solvent | Temperature | Yield | Reference |

| (R)-4-chloro-1,3-butanediol | 0.5N Hydrochloric Acid | Water | Heating | 67% | chemicalbook.com |

| (R)-1,2,4-butanetriol | Amberlyst 15 (H+ form) | 1,4-Dioxane | 100°C | High | chemicalbook.com |

| (S)-1,2,4-butanetriol | p-Toluenesulfonic acid | None | 180-220°C | - | wikipedia.org |

Stereospecific Synthesis from Mannitol (B672)

D-mannitol serves as a chiral starting material for the stereoselective synthesis of various complex molecules. While a direct, detailed synthesis of this compound from mannitol was not found in the provided search results, the literature describes the synthesis of related chiral structures. For instance, a novel stereoselective synthesis of N-Boc-(2S,3S)-3-hydroxy-2-phenylpiperidine has been achieved starting from D-mannitol. researchgate.net This synthesis involves the highly stereoselective addition of a Grignard reagent to an imine derived from D-mannitol, followed by a ring-closing metathesis reaction. researchgate.net This demonstrates the utility of mannitol as a chiral pool starting material for producing enantiomerically pure heterocyclic compounds.

Chiral Catalyst Asymmetric Synthesis

Asymmetric Hydroboration of 2,3- and 2,5-Dihydrofurans with Chiral Platinum Complexes

The hydroboration of dihydrofurans presents a direct method to introduce a hydroxyl group. wikipedia.org The use of chiral catalysts in this reaction allows for the asymmetric synthesis of 3-hydroxytetrahydrofuran. Specifically, the catalytic asymmetric hydroboration of both 2,3- and 2,5-dihydrofuran (B41785) using a borane (B79455) in the presence of a homogeneous chiral platinum complex, followed by an oxidation step, has been shown to produce chiral 3-hydroxytetrahydrofurans. wikipedia.org This method offers a pathway to enantiomerically enriched products through the influence of the chiral metal complex during the hydroboration step.

Asymmetric Reduction of 2,3-Dihydrofuran (B140613) using Chiral Boron Catalysts

Asymmetric reduction of prochiral ketones using borane reagents catalyzed by chiral oxazaborolidines is a well-established method for producing chiral alcohols. rsc.org This principle can be extended to the asymmetric reduction of cyclic enol ethers like 2,3-dihydrofuran. A notable example is the use of a chiral boron catalyst for the asymmetric borohydride reduction of 2,3-dihydrofuran. This method has been reported to produce (S)-(+)-3-Hydroxytetrahydrofuran in a high yield of 92% and with an excellent enantiomeric excess (ee) of 100%. chemicalbook.com This approach is promising for industrial applications due to its efficiency and high stereoselectivity. chemicalbook.com

Regioselective Nucleophilic Ring-Opening of Epichlorohydrins

An environmentally friendly and scalable process for preparing both enantiomers of 3-hydroxytetrahydrofuran has been developed based on the regioselective ring-opening of enantiomerically pure epichlorohydrins. rsc.orgresearchgate.net The key step in this process is the pH-controlled reaction of the epichlorohydrin (B41342) with a cyanide source, such as acetone (B3395972) cyanohydrin. rsc.orgresearchgate.net This reaction proceeds via the opening of the epoxide ring to form a β-hydroxynitrile, which is a crucial intermediate. researchgate.net The entire process is designed to avoid the need for column chromatography, making it more cost-effective. rsc.org The mechanism involves the nucleophilic attack of the cyanide on the less hindered carbon of the epoxide, followed by an intramolecular cyclization. youtube.com

Table 2: Regioselective Ring-Opening of Epichlorohydrin

| Epichlorohydrin Enantiomer | Key Reagent | Control | Key Feature | Reference |

| Enantiomerically pure | Acetone cyanohydrin | pH | No column purification required | rsc.orgresearchgate.net |

Diethyl Zinc Catalyzed Diastereoselective Addition Reactions

Diethylzinc (B1219324) is a versatile reagent in organic synthesis, often used as a source of ethyl groups in addition reactions. wikipedia.org In the context of synthesizing derivatives of 3-hydroxytetrahydrofuran, a diethylzinc-catalyzed diastereoselective addition reaction has been reported. The reaction of (S)-(+)-3-hydroxytetrahydrofuran with phenyl methyl ketene (B1206846) in the presence of n-butyllithium and diethylzinc leads to the formation of diastereomeric esters with a high degree of diastereoselectivity (98:2). researchgate.net This demonstrates the ability of diethylzinc to catalyze stereoselective additions to the hydroxyl group of 3-hydroxytetrahydrofuran, creating new stereocenters with high control.

Enzyme-Catalyzed Asymmetric Synthesis (Biocatalysis)

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis of enantiopure compounds. Enzymes operate under mild conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity.

Lipases are enzymes that catalyze the hydrolysis of esters in aqueous environments and the reverse reaction, esterification, in non-aqueous media. This catalytic promiscuity is widely exploited for the kinetic resolution of racemic alcohols and esters. In the context of 3-hydroxytetrahydrofuran, a racemic mixture can be resolved by enantioselective acylation (esterification).

In this process, a lipase (B570770) selectively acylates one enantiomer of the racemic alcohol at a much faster rate than the other. This results in a mixture of one enantiomer of the alcohol and the ester of the other enantiomer, which can then be separated. The choice of lipase, acyl donor, and solvent are critical parameters that influence the efficiency and enantioselectivity of the resolution. For example, lipases from Pseudomonas cepacia (PCL) and Candida antarctica Lipase B (CAL-B) are commonly used for such resolutions.

| Substrate | Lipase | Reaction Type | Enantiomeric Excess (ee) | Conversion | Reference |

|---|---|---|---|---|---|

| Aromatic Morita-Baylis-Hillman Adducts | P. cepacia (PCL), CAL-B, Novozyme 435 | Hydrolysis | >90% | ~50% | nih.gov |

| Aromatic Morita-Baylis-Hillman Adducts | C. antarctica A (CAL-A) | Transesterification | High | - | nih.gov |

Carbonyl reductases (also known as alcohol dehydrogenases) are enzymes that catalyze the stereoselective reduction of prochiral ketones to chiral alcohols, using a cofactor such as NADPH or NADH as the hydride source. The asymmetric reduction of 3-ketotetrahydrofuran using a suitable carbonyl reductase is a direct and highly efficient method for the synthesis of enantiopure (R)- or (S)-3-hydroxytetrahydrofuran.

The stereochemical outcome of the reduction is determined by the specific enzyme used, as different reductases can exhibit opposite enantiopreferences. Protein engineering techniques, such as site-directed mutagenesis, have been employed to alter the substrate specificity and enhance the activity and enantioselectivity of carbonyl reductases for non-natural substrates like 3-ketotetrahydrofuran. researchgate.net For instance, a thermostable alcohol dehydrogenase from Thermoanaerobacter brockii (TbSADH) has been engineered for the asymmetric reduction of challenging ketones. researchgate.net

| Substrate | Enzyme | Product | Enantiomeric Excess (ee) | Key Feature | Reference |

|---|---|---|---|---|---|

| Tetrahydrofuran-3-one | Engineered Carbonyl Reductase | Enantiopure 3-Hydroxytetrahydrofuran | Up to 99% | Effective for difficult-to-reduce ketones | researchgate.net |

| 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) | Human Liver Carbonyl Reductase | (S)-NNAL | >90% | High enantioselectivity for (S)-enantiomer | nih.gov |

Whole-cell biocatalysis, using microorganisms such as bacteria or yeast, offers a practical and cost-effective approach for performing asymmetric reductions. The microorganisms contain the necessary enzymes (e.g., carbonyl reductases) and cofactor regeneration systems to carry out the desired transformation.

For the synthesis of (S)-(+)-3-hydroxytetrahydrofuran, strains of Saccharomyces cerevisiae have been utilized as whole-cell biocatalysts for the asymmetric reduction of 3-ketotetrahydrofuran. The fermentation conditions, such as pH, temperature, and substrate concentration, are optimized to maximize the yield and enantiomeric excess of the product. This method avoids the need for isolating and purifying enzymes, making it amenable to large-scale industrial production.

| Substrate | Microorganism | Product | Key Process Parameters | Reference |

|---|---|---|---|---|

| 3-Ketotetrahydrofuran | Saccharomyces cerevisiae | (S)-(+)-3-Hydroxytetrahydrofuran | Control of pH, temperature, and reaction time | - |

Regioselective Reductive Opening of Epoxides using Halohydrin Dehalogenase

Halohydrin dehalogenases (HHDHs) are enzymes known for their ability to catalyze the ring-opening of epoxides. nih.gov While typically exhibiting β-position regioselectivity, certain HHDHs, such as HheG from Ilumatobacter coccineus, have demonstrated α-position regioselectivity in the presence of nucleophiles like azide (B81097). nih.gov This regioselectivity is crucial for synthesizing specific isomers of functionalized alcohols.

In the context of producing chiral 3-hydroxytetrahydrofuran, the regioselective opening of a suitable epoxide precursor is a key step. The enzyme's ability to direct the nucleophile to a specific carbon atom of the epoxide ring determines the resulting stereochemistry of the hydroxyl group. For instance, the pH-controlled opening of enantiomerically pure epichlorohydrins with a cyanide source offers a pathway to β-hydroxynitriles, which are precursors to 3-hydroxytetrahydrofuran. researchgate.net

Stereoselective Hydroxylation of Unactivated C-H Bonds

The direct and selective hydroxylation of unactivated C-H bonds represents a significant challenge in synthetic chemistry. udg.edunih.gov Biocatalysts, particularly cytochrome P450 enzymes, have emerged as powerful tools for achieving this transformation with high regio- and stereoselectivity. beilstein-journals.orgnih.gov

The microorganism Rhodococcus rhodochrous has been shown to catalyze the regio- and stereoselective hydroxylation of various heterocyclic compounds. beilstein-journals.org When 2-benzyloxytetrahydrofuran derivatives are exposed to resting cell suspensions of this organism, they are predominantly hydroxylated at the 4-position. beilstein-journals.org This method provides a direct route to introduce a hydroxyl group into the tetrahydrofuran (B95107) ring with specific stereochemistry, offering a potential pathway to enantiomerically enriched 3-hydroxytetrahydrofuran. The efficiency and selectivity of this hydroxylation can be influenced by the structure of the substrate. beilstein-journals.org

Recent advancements have also demonstrated non-enzymatic catalytic systems for the enantioselective hydroxylation of unactivated tertiary C-H bonds using manganese catalysts and hydrogen peroxide. nih.govresearchgate.net These systems rely on a "lock-and-key" recognition mechanism between the catalyst and the substrate to achieve high enantioselectivity. nih.govresearchgate.net

Racemic Synthesis and Resolution Strategies

Cyclization and Hydrolysis of 3,4-Dibromo-1-methoxybutane

One of the earliest reported syntheses of 3-hydroxytetrahydrofuran involves the cyclization and subsequent hydrolysis of 3,4-dibromo-1-methoxybutane. wikipedia.org This method, first described by Pariselle in 1909, provides a route to the racemic form of 3-hydroxytetrahydrofuran. wikipedia.org

Cyclodehydration of Butanetriol using PTSA Catalyst

A common and effective method for preparing racemic 3-hydroxytetrahydrofuran is the cyclodehydration of 1,2,4-butanetriol. wikipedia.orgorgsyn.org This reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid (PTSA), at elevated temperatures. wikipedia.orgorgsyn.org The process involves heating the butanetriol with a catalytic amount of PTSA, leading to the formation of the tetrahydrofuran ring through intramolecular dehydration. wikipedia.orgorgsyn.org Yields for this reaction can be quite high, often in the range of 81-88%. orgsyn.org

| Reactant | Catalyst | Temperature (°C) | Yield (%) | Reference |

| 1,2,4-Butanetriol | p-Toluenesulfonic acid | 180-220 | 81-88 | orgsyn.org |

Table 1. Cyclodehydration of 1,2,4-Butanetriol.

Reduction of 4-Halo-3-hydroxybutyric Acid Esters followed by Cyclization

The synthesis of enantiomerically pure (R)- or (S)-4-halo-3-hydroxybutyric acid esters can be achieved through the asymmetric hydrogenation of the corresponding 4-halo-3-oxobutyric acid esters. google.comgoogle.com This reduction is catalyzed by ruthenium complexes containing chiral ligands. google.comgoogle.com The resulting chiral 4-halo-3-hydroxybutyric acid esters can then undergo cyclization to yield the respective enantiomers of 3-hydroxytetrahydrofuran. For instance, (R)-4-chloro-1,3-butanediol, derived from the corresponding butyric acid ester, can be heated in dilute hydrochloric acid to produce (R)-3-hydroxytetrahydrofuran in a 67% yield. chemicalbook.com

Kinetic Resolution of Racemic Mixtures

Kinetic resolution is a widely used technique to separate enantiomers from a racemic mixture. wikipedia.org This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, resulting in an enantioenriched sample of the less reactive enantiomer. wikipedia.org Both enzymatic and non-enzymatic methods have been developed for this purpose. ethz.ch

Enzymatic kinetic resolution, often employing lipases such as Candida antarctica lipase B (CALB), is a common strategy. wikipedia.org In a typical procedure, the racemic alcohol is acylated in the presence of the enzyme, leading to the preferential conversion of one enantiomer into an ester, while the other enantiomer remains largely unreacted. This allows for the separation of the enantioenriched alcohol from the acylated product.

Dynamic kinetic resolution (DKR) is an advancement over standard kinetic resolution that allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. unipd.it In DKR, the racemization of the starting material occurs concurrently with the kinetic resolution.

| Resolution Type | Catalyst/Enzyme | Key Feature | Theoretical Max Yield | Reference |

| Kinetic Resolution | Chiral catalyst or enzyme | Different reaction rates for enantiomers | 50% of one enantiomer | wikipedia.org |

| Dynamic Kinetic Resolution | Racemization catalyst + Resolution catalyst | Concurrent racemization and resolution | 100% of one enantiomer |

Table 2. Comparison of Kinetic Resolution Methods.

Advanced Chemical Transformations and Reaction Mechanisms Involving R 3 Hydroxytetrahydrofuran

Stereoselective Transformations

The inherent chirality of (R)-(-)-3-Hydroxytetrahydrofuran makes it a key starting material for numerous stereoselective reactions. These transformations are critical in the synthesis of complex molecules where specific stereoisomers are required for biological activity.

Stereoselective Carbonyl Group Reductions

The reduction of carbonyl groups is a fundamental transformation in organic chemistry. In the context of molecules containing a tetrahydrofuran (B95107) ring, such as derivatives of this compound, stereoselective reductions are crucial for establishing desired stereocenters. The hydride affinity of the carbonyl group in α,β-unsaturated carbonyl compounds is a key thermodynamic factor influencing these reductions. nih.gov While the carbonyl group is generally more susceptible to reduction than a carbon-carbon double bond, the small difference in their reactivity makes selective reduction a challenge. nih.gov

Advanced methods, such as the use of chiral catalysts, can achieve high levels of stereoselectivity. For instance, the asymmetric borohydride (B1222165) reduction of 2,3-dihydrofuran (B140613) using a chiral boron catalyst can yield (S)-(+)-3-Hydroxytetrahydrofuran with high enantiomeric excess. chemicalbook.com

Oxidation of Enantioenriched Hydroxytetrahydrofuran Derivatives

The oxidation of enantioenriched hydroxytetrahydrofuran derivatives provides access to a range of functionalized chiral building blocks. The electrochemical oxidation potential of these derivatives is a key factor in their antioxidant activity. nih.gov Studies on related hydroxycinnamate derivatives have shown a correlation between lower oxidation potential and higher antioxidant efficacy. nih.gov

The development of synthetic pathways to novel chiral enantioenriched 2,2-disubstituted tetrahydrofuran derivatives often involves the oxidation of the corresponding lactone acids. researchgate.net These methods can lead to the formation of key intermediates for bioactive compounds. researchgate.net

Reactions Involving Oxonium Ion Intermediates

Oxonium ions are key reactive intermediates in many transformations that form tetrahydrofuran rings. nih.gov A common strategy involves the intramolecular capture of an oxonium ion by a tethered nucleophilic alkene. nih.gov For example, the coupling of an alcohol and an aldehyde mediated by a Lewis acid like In(OTf)₃ can generate a tetrahydrofuran product through an intermediate oxonium ion, with stereoselectivity being influenced by the pseudoequatorial orientation of substituents in the transition state. nih.gov

Another elegant method involves a Prins cyclization initiated by the formation of an oxonium ion, followed by a pinacol (B44631) rearrangement to yield 3-acyl tetrahydrofuran derivatives. nih.gov

Intramolecular SN2 and SN1 Reactions

Intramolecular nucleophilic substitution (SN1 and SN2) reactions are a classic and effective method for the synthesis of cyclic ethers, including tetrahydrofurans. nih.govyoutube.com These reactions involve a hydroxyl group acting as a nucleophile, attacking a carbon atom bearing a leaving group within the same molecule to form a ring. nih.govmasterorganicchemistry.com The success and rate of these cyclizations are influenced by factors such as ring size, with the formation of five- and six-membered rings being particularly favored. masterorganicchemistry.com

In a typical intramolecular SN2 reaction, the stereocenter at the carbon bearing the leaving group is inverted. nih.gov The concentration of the reaction can also play a crucial role; intramolecular reactions are generally favored at high dilution to minimize intermolecular side reactions. masterorganicchemistry.com

Ring Expansion of Epoxyalcohols

The ring expansion of 2,3-epoxyalcohols presents a sophisticated method for synthesizing tetrahydrofurans through a double SN2 process. nih.gov This transformation begins with the treatment of the epoxyalcohol with a reagent like trimethylsulfoxonium (B8643921) iodide. nih.gov The initial step involves a Payne rearrangement of the epoxide, followed by a nucleophilic attack of the sulfoxonium ylide. This leads to an intermediate that undergoes an SN2 ring closure to furnish the hydroxytetrahydrofuran. nih.gov

Derivatization and Functionalization

The hydroxyl group and the tetrahydrofuran ring of this compound provide multiple sites for derivatization and functionalization, enabling its conversion into a wide array of other useful intermediates. wikipedia.org For instance, it can be converted into various tetrahydrofuran derivatives that serve as precursors for pharmaceutically important compounds. wikipedia.org

One notable derivatization involves the reaction with phosphorus pentasulfide to synthesize a cisplatin (B142131) analog, showcasing its utility in creating potential chemotherapy agents. wikipedia.org Furthermore, the hydroxyl group can be transformed into other functionalities, and the ether linkage of the tetrahydrofuran ring can be cleaved under certain conditions to allow for further synthetic manipulations.

The development of efficient synthetic routes to chiral tetrahydrofuran derivatives often starts from enantiomerically pure precursors like this compound. These routes can involve protection of the hydroxyl group, followed by reduction or other transformations to introduce new functional groups and stereocenters. researchgate.net

Below is a table summarizing some key reactions and their outcomes:

| Reaction Type | Reactants | Key Reagents/Catalysts | Product(s) | Key Features |

| Stereoselective Carbonyl Reduction | 2,3-Dihydrofuran | Chiral Boron Catalyst, Borohydride | (S)-(+)-3-Hydroxytetrahydrofuran | High enantiomeric excess. chemicalbook.com |

| Oxonium Ion Mediated Cyclization | Homoallylic alcohol, Aldehyde | In(OTf)₃ | Substituted Tetrahydrofuran | Formation of oxonium ion intermediate. nih.gov |

| Intramolecular SN2 Cyclization | Acyclic precursor with hydroxyl and leaving group | Base | Tetrahydrofuran | Ring formation via internal nucleophilic attack. nih.govmasterorganicchemistry.com |

| Ring Expansion of Epoxyalcohol | 2,3-Epoxyalcohol | Trimethylsulfoxonium iodide | Hydroxytetrahydrofuran | Involves Payne rearrangement and double SN2 process. nih.gov |

| Derivatization | This compound | Phosphorus pentasulfide | bis(O,O-di(tetrahydrofuran-3-yl)hydrogen dithiophosphate)platinum(II) | Synthesis of a cisplatin analog. wikipedia.org |

Conversion to Tetrahydrofuran-3-one (3-Ketotetrahydrofuran)

The oxidation of the secondary alcohol in this compound to the corresponding ketone, Tetrahydrofuran-3-one, is a fundamental transformation. wikipedia.org This reaction effectively removes the chiral center at the C3 position and provides a key intermediate for further functionalization, such as the introduction of various nucleophiles at the C2 or C4 positions via enolate chemistry.

The mechanism of this conversion depends on the chosen oxidizing agent. A range of standard oxidation protocols can be employed, each with its own characteristic mechanism. Common methods include Swern oxidation, which utilizes a dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride-derived electrophilic sulfur species, and Dess-Martin periodinane (DMP) oxidation, which involves a hypervalent iodine reagent. Transition-metal-catalyzed oxidations, for instance using a ruthenium complex with a suitable co-oxidant, are also effective.

Table 1: Common Reagents for the Oxidation of 3-Hydroxytetrahydrofuran (B147095)

| Reagent System | Key Mechanistic Feature | Typical Conditions |

| Swern Oxidation (DMSO, (COCl)₂) | Formation of an alkoxysulfonium salt intermediate, followed by E2 elimination. | Anhydrous, low temperature (-78 °C), followed by addition of a hindered base (e.g., triethylamine). |

| Dess-Martin Periodinane (DMP) | Ligand exchange on the iodine(V) center, followed by reductive elimination. | Anhydrous, room temperature, often in dichloromethane. |

| PCC (Pyridinium chlorochromate) | Formation of a chromate (B82759) ester, followed by E2-like elimination. | Anhydrous, room temperature, typically in dichloromethane. |

| TEMPO/(NaOCl or other oxidant) | Nitroxyl radical-catalyzed oxidation via an oxoammonium ion active species. | Biphasic or monophasic systems, often buffered, at or near room temperature. |

Conversion to 3-Aminotetrahydrofuran

The synthesis of 3-Aminotetrahydrofuran from this compound introduces a crucial nitrogen-containing functional group, opening pathways to a wide array of pharmaceutical targets. wikipedia.orggoogle.com Direct conversion is not typical; the process usually involves a multi-step sequence.

One common strategy involves two key steps:

Oxidation: The initial conversion of the alcohol to Tetrahydrofuran-3-one as described in the previous section.

Reductive Amination: The resulting ketone is then reacted with an amine source, such as ammonia (B1221849) or a protected amine equivalent, in the presence of a reducing agent. The reaction proceeds via the formation of an imine or enamine intermediate, which is then reduced in situ to yield the desired 3-Aminotetrahydrofuran. The choice of reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride) is critical to favor reduction of the iminium ion over the ketone.

An alternative route involves activating the hydroxyl group to transform it into a good leaving group. This can be achieved by converting the alcohol to a sulfonate ester (e.g., tosylate or mesylate). Subsequent nucleophilic substitution with an amine source (like ammonia, azide (B81097) followed by reduction, or a protected amine) via an SN2 mechanism yields the amine product. This method often proceeds with inversion of stereochemistry at the C3 center.

Synthesis of Thiophosphate Derivatives (e.g., Cisplatin Analogs)

The hydroxyl group of this compound can serve as a nucleophile to create novel ligands for coordination chemistry. A notable application is in the synthesis of thiophosphate derivatives, some of which have been investigated as analogs of the chemotherapy drug cisplatin. wikipedia.org

For instance, the reaction of 3-Hydroxytetrahydrofuran with phosphorus pentasulfide (P₄S₁₀) has been used to prepare dithiophosphate (B1263838) ligands. wikipedia.orgresearchgate.netyoutube.com The mechanism involves the nucleophilic attack of the alcohol onto the phosphorus center of P₄S₁₀, a reagent known for converting oxygen functional groups into their sulfur analogs. This process, often repeated with another equivalent of the alcohol, leads to the formation of a dithiophosphoric acid derivative. This ligand, featuring soft sulfur donor atoms, can then be coordinated to a soft metal center like platinum(II) to form complexes such as bis(O,O-di(tetrahydrofuran-3-yl)hydrogen dithiophosphate)platinum(II). wikipedia.org These analogs are synthesized in an effort to modify the therapeutic index of parent drugs like cisplatin.

Reactions with Organoselenium Reagents

Organoselenium reagents are known for a variety of synthetic transformations, including selenofunctionalization of alkenes and alcohols. mdpi.comwiley-vch.deresearchgate.net The reaction of this compound with an electrophilic selenium reagent, such as phenylselenyl chloride (PhSeCl) or N-phenylselenophthalimide (NPSP), involves the nucleophilic oxygen of the hydroxyl group. nih.gov

The mechanism begins with the activation of the selenium reagent to generate a potent electrophile. The alcohol's oxygen atom then attacks this electrophilic selenium species. This typically results in the formation of an O-selenyl intermediate. Depending on the subsequent reaction conditions and the structure of the substrate, this intermediate can undergo further transformations. For example, oxidation of the resulting selenide (B1212193) to a selenoxide followed by syn-elimination is a classic method for introducing unsaturation, though in a saturated ring like tetrahydrofuran, this specific pathway is less common without further modification. The primary reaction is the formation of the C-O-Se bond, which can be a stable final product or an intermediate for further radical or nucleophilic reactions. organic-chemistry.org

Synthesis of 2,3,5-Trisubstituted Furans from α-Hydroxyenones

The application of this compound as a direct precursor in the synthesis of 2,3,5-trisubstituted furans from α-hydroxyenones is not a prominently documented transformation in the surveyed literature. Methodologies for furan (B31954) synthesis often involve different precursors and reaction pathways. For example, the Rh₂(OAc)₄-catalyzed synthesis of 2,3,5-trisubstituted tetrahydrofurans has been described starting from γ-alkoxy-α-diazo esters. nih.gov While this demonstrates a route to substituted tetrahydrofurans, it does not involve this compound as a starting material for furan synthesis.

Applications in [3+2] Cycloaddition and Annulation Reactions

[3+2] Cycloaddition and annulation reactions are powerful methods for constructing five-membered rings, including the tetrahydrofuran skeleton itself. nih.govuchicago.edu These reactions typically involve the combination of a three-atom component and a two-atom component. While this compound is a product of certain synthetic strategies, its direct use as a reactant, chiral auxiliary, or ligand in [3+2] cycloadditions is not widely reported in the examined scientific literature. Such reactions often utilize different building blocks, such as carbonyl ylides, nitrones, or strained-ring substrates like vinyl epoxides, to build the tetrahydrofuran ring system. nih.govuchicago.edu

Computational Chemistry and Mechanistic Studies

Computational chemistry, particularly using Density Functional Theory (DFT), has become an indispensable tool for understanding complex organic reaction mechanisms at a molecular level. chemrxiv.orgadvancedsciencenews.com These methods provide deep insights into reaction pathways, transition state geometries, and the origins of reactivity and selectivity, which are often difficult to probe experimentally. rsc.orgnih.gov

For reactions involving this compound, computational studies can elucidate several key aspects:

Reaction Pathways: DFT calculations can map the potential energy surface of a reaction, identifying the lowest energy path from reactants to products. This is crucial for distinguishing between proposed mechanisms, such as concerted versus stepwise pathways in nucleophilic substitution or cycloaddition reactions. nih.govresearchgate.net

Transition State Analysis: The geometry and energy of transition states (the highest energy point along a reaction coordinate) can be calculated. This allows for the prediction of reaction rates and an understanding of the structural and electronic factors that stabilize or destabilize the transition state. For instance, in the conversion of the chiral alcohol to an amine via an SN2 pathway, computational models can rationalize the stereochemical outcome by analyzing the transition state of the nucleophilic attack. acs.org

Stereoselectivity: In asymmetric reactions, computational methods can explain why one stereoisomer is formed preferentially. By comparing the activation energies of the transition states leading to different stereoisomers (e.g., R vs. S product), the enantioselectivity of a reaction can be predicted and rationalized. chemrxiv.orgacs.org This is particularly relevant for understanding reactions on chiral substrates like this compound or when using chiral catalysts.

Solvent and Catalyst Effects: Modern computational models can include the effects of solvents and catalysts, providing a more realistic picture of the reaction environment. researchgate.netrsc.org This helps in understanding how these components influence the reaction mechanism and energetics.

While specific DFT studies for every transformation of this compound may not be available, the principles derived from computational studies on analogous systems (e.g., other chiral alcohols, furan ring openings, or oxidations) provide a robust framework for understanding its reactivity. researchgate.netrsc.orgnih.gov

Analytical and Characterization Methodologies for Chiral Purity and Structure Elucidation

Chiral HPLC Analysis for Enantiomeric Excess (ee) Determination

Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for determining the enantiomeric excess (ee) of (R)-(-)-3-Hydroxytetrahydrofuran. This technique separates the (R) and (S) enantiomers, allowing for their quantification. csfarmacie.cznih.govnih.gov The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. csfarmacie.czeijppr.com

Commonly used CSPs for the separation of chiral molecules include those based on polysaccharides like cellulose (B213188) and amylose. For instance, a cellulose-tris(3,5-dimethylphenyl)carbamate-based CSP has been effectively used under reversed-phase conditions. nih.gov The choice of mobile phase is also critical for achieving good separation. Typical mobile phases consist of mixtures of solvents like hexane (B92381) and isopropanol. wiley-vch.de For example, a mobile phase of hexane/2-PrOH (90/10) has been used with a Chiralpak AD-H column. wiley-vch.de The detection of the separated enantiomers is often performed using a UV detector at a specific wavelength, such as 214 nm or 254 nm. wiley-vch.de

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. The formula for ee is: ee (%) = [([R] - [S]) / ([R] + [S])] x 100 where [R] and [S] are the concentrations (or peak areas) of the (R) and (S) enantiomers, respectively. nih.gov

Table 1: Example of Chiral HPLC Conditions for Enantiomeric Excess Determination

| Parameter | Condition |

| Column | Chiralpak AD-H |

| Mobile Phase | Hexane/Isopropanol (90:10) |

| Flow Rate | 0.7 mL/min |

| Detection | UV at 214 nm |

| Retention Time (minor) | 13.4 min |

| Retention Time (major) | 16.8 min |

This table is based on data from a representative analysis and may vary depending on the specific instrument and conditions. wiley-vch.de

Optical Activity Measurement (e.g., Specific Rotation)

Optical activity is a fundamental property of chiral molecules like this compound. The specific rotation, [α], is a standardized measure of this activity. The "(–)" in the compound's name indicates that it is levorotatory, meaning it rotates the plane of polarized light to the left (counterclockwise).

The specific rotation is measured using a polarimeter and is dependent on the concentration of the sample, the path length of the light, the temperature, and the wavelength of the light used (typically the sodium D-line, 589 nm). A reported value for the specific rotation of this compound is [α]20/D −18° (c = 2.4 in methanol). sigmaaldrich.com This value confirms the enantiomeric identity of the compound and can provide an indication of its enantiomeric purity, as the magnitude of the rotation is proportional to the enantiomeric excess.

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the molecular structure of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule. chemicalbook.comchemicalbook.comchemicalbook.comhyphadiscovery.comnih.govresearchgate.net

¹H NMR: The proton NMR spectrum of this compound shows distinct signals for the different protons in the molecule. chemicalbook.comchemicalbook.comchemicalbook.com The chemical shifts, splitting patterns (multiplicity), and integration of these signals help to assign each proton to its position in the structure. youtube.com For example, the protons on the carbon bearing the hydroxyl group will have a different chemical shift compared to the protons on the other carbons of the tetrahydrofuran (B95107) ring. hmdb.cahmdb.ca

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton. chemicalbook.comtandfonline.com Each unique carbon atom in this compound gives a distinct signal, and the chemical shifts of these signals are characteristic of their chemical environment (e.g., carbon bonded to oxygen). researchgate.net

Table 2: Representative NMR Data for 3-Hydroxytetrahydrofuran (B147095)

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~4.4 | m | H on C3 |

| ~3.7-3.9 | m | H on C2 and C5 | |

| ~1.9-2.1 | m | H on C4 | |

| variable | s | OH | |

| ¹³C | ~70 | C3 | |

| ~68 | C2 and C5 | ||

| ~35 | C4 |

Note: The exact chemical shifts and multiplicities can vary depending on the solvent and the specific NMR instrument used. The data presented is a generalized representation based on available information. chemicalbook.comchemicalbook.comchemicalbook.com

Mass Spectrometry (MS)

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of this compound. nist.govspectrabase.com In electron ionization (EI) mass spectrometry, the molecule is ionized and fragmented. The resulting mass spectrum shows the molecular ion peak (M+), which corresponds to the molecular weight of the compound (88.11 g/mol ), and various fragment ion peaks. sigmaaldrich.comnist.gov The fragmentation pattern provides valuable structural information. For 3-Hydroxytetrahydrofuran, characteristic fragments would arise from the loss of a hydroxyl group, water, or parts of the tetrahydrofuran ring. nist.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. chemicalbook.comudayton.edunist.gov The IR spectrum shows absorption bands at specific frequencies corresponding to the vibrations of different chemical bonds. Key characteristic absorptions for this molecule include:

A broad absorption band in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group.

Absorption bands in the region of 3000-2800 cm⁻¹ due to C-H stretching vibrations of the aliphatic CH₂ groups.

A strong absorption band around 1100-1000 cm⁻¹ corresponding to the C-O stretching vibration of the ether linkage in the tetrahydrofuran ring. nih.gov

Table 3: Key IR Absorption Bands for 3-Hydroxytetrahydrofuran

| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) |

| Hydroxyl (O-H) | Stretching | 3600 - 3200 (broad) |

| Alkane (C-H) | Stretching | 3000 - 2800 |

| Ether (C-O) | Stretching | 1100 - 1000 |

This table provides a general overview of the expected IR absorption bands. chemicalbook.com

Circular Dichroism (CD) Spectroscopy (for Chirality Confirmation)

Circular Dichroism (CD) spectroscopy is a powerful technique for confirming the chirality of a molecule. uma.es It measures the differential absorption of left and right circularly polarized light. Chiral molecules like this compound will exhibit a characteristic CD spectrum, while its enantiomer, (S)-(+)-3-Hydroxytetrahydrofuran, will show a mirror-image spectrum. The sign and intensity of the Cotton effects in the CD spectrum can be related to the absolute configuration of the stereocenter. This technique is particularly useful in conjunction with other methods to unequivocally establish the enantiomeric form of the compound. nih.gov

Applications in Complex Molecule Synthesis

Asymmetric Synthesis of Pharmaceutical Intermediates

(R)-(-)-3-Hydroxytetrahydrofuran is a key starting material or intermediate in the synthesis of a variety of modern therapeutic agents. Its incorporation into the final structure of a drug is often a critical step that defines the molecule's efficacy. While the (S)-enantiomer is frequently cited in publicly available synthesis routes, the principles of chiral pool synthesis mean that the (R)-enantiomer is equally valuable for accessing different stereoisomers or alternative synthetic pathways.

The tetrahydrofuran (B95107) moiety is a key structural feature in a class of potent HIV-1 protease inhibitors. google.com (S)-3-Hydroxytetrahydrofuran, the enantiomer of the subject compound, is a well-established intermediate in the synthesis of the anti-AIDS drug Amprenavir (B1666020). chemicalbook.com This chiral fragment serves as the P1 carbamate (B1207046) ligand which interacts with the enzyme's active site. nrochemistry.com

In the synthesis of Amprenavir, the chiral alcohol is typically activated, for example, by converting it into an N-oxysuccinimidyl carbonate. nrochemistry.com This activated intermediate is then coupled with the core amine of the drug molecule to form the final carbamate structure. nrochemistry.com One synthetic approach involves reacting the active carbonate of (S)-3-hydroxytetrahydrofuran with the free amine of the sulfonamide core to yield Amprenavir. nrochemistry.com Fosamprenavir, a phosphate (B84403) ester prodrug of Amprenavir, is synthesized from Amprenavir and therefore also relies on this chiral building block. portico.orggoogle.com The purity of the chiral intermediate is critical, as the presence of the undesired enantiomer can lead to the formation of isomeric impurities in the final active pharmaceutical ingredient. portico.orgmedkoo.com

Table 1: Synthesis of Amprenavir Intermediate

| Reactant | Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| (3S)-hydroxytetrahydrofuran | N,N'-Disuccinimidyl carbonate, Pyridine | (S)-3-tetrahydrofuranyl-N-succinimidyl carbonate | Not specified | portico.org |

| (2R,3S)-N-(3-amino-2-hydroxy-4-phenylbutyl)-N-isobutyl-4-nitrobenzene sulphonamide | (S)-3-tetrahydrofuranyl-N-succinimidyl carbonate, Triethylamine, Dichloromethane | Amprenavir Precursor (nitrated form) | Not specified | portico.org |

The application of this compound and its enantiomer extends beyond HIV protease inhibitors to other antiviral agents. The tetrahydrofuran ring system is a privileged structure in medicinal chemistry, valued for its ability to form hydrogen bonds and provide a constrained conformation that can enhance binding to biological targets. google.com The synthesis of antiviral flavonoids, for instance, has been improved by introducing a hydroxy group at the 3-position of a chromone (B188151) ring, indicating the importance of such functionalities in antiviral activity. chemicalbook.com

Substituted tetrahydrofuran derivatives are designed to serve as ligands for viral enzymes, such as HIV-1 protease. google.com These derivatives are synthesized stereoselectively in optically active forms, often using enzymatic resolution, to ensure specific interactions with the target protein's active site. google.com The development of novel Hepatitis B Virus (HBV) inhibitors has also explored 3-hydroxypyrimidine-2,4-diones, highlighting the recurring significance of hydroxylated five-membered rings in the design of new antiviral therapies. mdpi.com

(S)-3-Hydroxytetrahydrofuran is a crucial intermediate in the synthesis of Afatinib, an irreversible tyrosine kinase inhibitor used in cancer therapy. chemicalbook.comnih.gov Afatinib functions by blocking signals from epidermal growth factor receptors (EGFR). chemicalbook.com The synthesis involves a substitution reaction where the chiral (S)-3-hydroxytetrahydrofuran displaces a fluorine atom on the quinazoline (B50416) core of the molecule. nih.govchemicalbook.com This reaction is typically carried out in the presence of a base like potassium tert-butoxide. chemicalbook.com The resulting intermediate, containing the (S)-tetrahydrofuran-3-yloxy moiety, undergoes further transformations, including nitro group reduction and amidation, to yield the final Afatinib molecule. nih.govchemicalbook.com

Table 2: Synthesis of Afatinib Intermediate

| Reactant | Reagent/Conditions | Product | Reference |

|---|---|---|---|

| 4-[(3-chloro-4-fluorphenyl) amino]-6-nitro-7-fluoro quinazoline | (S)-(3)-hydroxy tetrahydrofuran, potassium tert-butoxide | 4-[(3-chloro-4-fluorophenyl) amino]-6-nitro-7-[(S)-(tetrahydrofuran-3-yl)oxy]quinazoline | chemicalbook.com |

Empagliflozin, a sodium-glucose co-transporter-2 (SGLT2) inhibitor for treating type 2 diabetes, incorporates a chiral tetrahydrofuran moiety in its structure. chemicalbook.com The synthesis of this C-glucoside derivative involves coupling a protected glucose unit with a complex aglycone. This aglycone is prepared using (S)-3-hydroxytetrahydrofuran as a key chiral building block. In one synthetic route, a Friedel-Crafts reaction is followed by etherification, where (S)-3-hydroxytetrahydrofuran reacts with a fluorophenyl ketone intermediate in the presence of a base such as potassium tert-butoxide (t-BuOK). This step introduces the critical (S)-tetrahydrofuran-3-yloxy side chain, which is essential for the drug's biological activity.

Table 3: Synthesis of Empagliflozin Aglycone Intermediate

| Reactant 1 | Reactant 2 | Reagent/Conditions | Product | Reference |

|---|---|---|---|---|

| (2-chloro-5-bromophenyl)(4-fluorophenyl)methanone | (S)-3-hydroxytetrahydrofuran | t-BuOK | (S)-(5-Bromo-2-chlorophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone | |

| 4-hydroxybenzyl chloride | (S)-3-hydroxytetrahydrofuran | Methanesulfonyl chloride, N,N-diisopropylethylamine | (S)-3-(4-(chloromethyl)phenoxy)tetrahydrofuran intermediate |

The chiral building block (S)-(+)-3-Hydroxytetrahydrofuran has been identified as an important pharmaceutical intermediate for the synthesis of the antiarrhythmic drug Ticardipine. chemicalbook.com While detailed synthetic routes are proprietary, the inclusion of this chiral synthon highlights its utility in constructing the specific molecular architecture required for antiarrhythmic activity. The tetrahydrofuran ring can provide a desirable pharmacokinetic profile and act as a scaffold to correctly orient other functional groups for interaction with cardiac ion channels.

(S)-(+)-3-Hydroxytetrahydrofuran is also noted for its role as an important intermediate in the synthesis of drugs developed for the treatment of thrombocytopenia, a condition characterized by a low platelet count. chemicalbook.com Although specific examples of marketed drugs for thrombocytopenia that explicitly use this building block in their publicly disclosed synthesis are scarce, its utility in this therapeutic area is recognized. The synthesis of modern treatments for thrombocytopenia, such as thrombopoietin receptor (TPO-R) agonists, often involves complex, multi-step processes where chiral intermediates are essential for achieving the desired efficacy and safety. nrochemistry.comchemicalbook.com The investigation of drugs like Fostamatinib, an inhibitor of spleen tyrosine kinase (SYK), demonstrates the complexity of the molecules used to treat this condition. chemicalbook.com

The utility of this compound in synthetic chemistry is broad, stemming from its bifunctional nature—a chiral secondary alcohol on a stable heterocyclic ring. This structure allows for a variety of chemical transformations to build molecular complexity.

Precursors for Agrochemicals: Herbicides

In the realm of agricultural chemistry, the development of selective and effective herbicides is paramount for crop protection and yield improvement. The introduction of specific chiral centers into herbicide molecules can significantly enhance their biological activity and selectivity, distinguishing between crops and weeds more effectively. This compound and its enantiomer serve as important intermediates in the synthesis of novel pesticides for this purpose. bloomtechz.comchemicalbook.compatsnap.com

Building Blocks for Chiral Ligands and Catalysts

Asymmetric catalysis is a powerful tool in modern chemistry, enabling the synthesis of single-enantiomer drugs and fine chemicals. This field relies on the use of chiral ligands, which coordinate to a metal center and create a chiral environment that directs the stereochemical outcome of a reaction.

This compound, with its inherent chirality, is a valuable starting material for the synthesis of such ligands. nih.govresearchgate.net The hydroxyl group acts as a convenient handle for further chemical modifications, allowing chemists to attach the tetrahydrofuran unit to larger, more complex molecular frameworks designed to be effective ligands. These frameworks often contain phosphorus or nitrogen atoms that bind to transition metals like rhodium, palladium, or nickel.

Once coordinated to a metal, these ligands create a catalyst that can accelerate reactions and control the formation of one enantiomer of the product over the other. The stereochemically defined tetrahydrofuran ring plays a crucial role in establishing the three-dimensional structure of the catalyst's active site, which is essential for achieving high levels of enantioselectivity. The development of novel chiral ligands from accessible building blocks like (R)-3-HTF is a continuous goal in chemical research to expand the toolbox of reactions available for efficient asymmetric synthesis. rsc.org

Future Directions and Emerging Research Areas

Development of More Sustainable and Environmentally Benign Synthesis Routes

The chemical industry's increasing focus on green chemistry is driving the development of more sustainable methods for producing (R)-(-)-3-Hydroxytetrahydrofuran. Traditional synthesis routes often involve the use of hazardous reagents and generate significant waste. Future research is geared towards creating processes that are not only economically viable but also environmentally responsible.

Key developments in this area include the use of greener solvents, such as water and ionic liquids, to replace traditional volatile organic compounds. For instance, processes that utilize water as a solvent can improve safety and reduce environmental impact. One patented method highlights an environmentally friendly process with high optical purity and yield, suitable for industrial-scale production. Another innovative approach avoids corrosive substances, allowing for the use of less expensive steel apparatus instead of specialized lead-lined vessels, which is a significant step towards a more sustainable and cost-effective production process. rsc.org

Furthermore, there is a push towards developing catalytic systems that are more efficient and can be recycled and reused, minimizing waste. This includes the use of solid acid catalysts that can replace corrosive and difficult-to-handle liquid acids like p-toluenesulfonic acid. chemicalbook.com A patented process describes a method that gives 3-hydroxytetrahydrofuran (B147095) in a nearly quantitative yield and is noted as being "environmentally particularly non-polluting." rsc.org

Exploration of Novel Biocatalytic Pathways

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful and green alternative to traditional chemical synthesis. For the production of this compound, research into novel biocatalytic pathways is a rapidly growing field. Enzymes can offer high stereoselectivity, operate under mild reaction conditions, and reduce the generation of hazardous byproducts.

One promising area is the use of alcohol dehydrogenases (ADHs) for the asymmetric reduction of dihydro-3(2H)-furanone to produce optically pure (S)-3-hydroxytetrahydrofuran. A recent study identified a novel ADH from Aromatoleum aromaticum EbN1 (PED) that converts dihydro-3(2H)-furanone with over 99% conversion and a 90% enantiomeric excess (ee). wikipedia.org The enzyme demonstrated good thermostability, making it suitable for industrial applications. wikipedia.org

Another important class of enzymes being explored is lipases . These are widely used for the kinetic resolution of racemic mixtures of 3-hydroxytetrahydrofuran derivatives. chemimpex.com Lipase-mediated esterification or hydrolysis can selectively acylate or deacylate one enantiomer, allowing for the separation of the desired (R) or (S) form with high purity.

The following table summarizes some of the enzymes and their applications in the synthesis of chiral 3-hydroxytetrahydrofurans:

| Enzyme Type | Application | Substrate | Product | Key Findings | Reference |

|---|---|---|---|---|---|

| Alcohol Dehydrogenase (ADH) | Asymmetric Reduction | Dihydro-3(2H)-furanone | (S)-3-Hydroxytetrahydrofuran | >99% conversion, 90% ee, good thermostability. | wikipedia.org |

| Lipase (B570770) | Kinetic Resolution | Racemic 3-hydroxytetrahydrofuran derivatives | Enantioenriched 3-acetoxy and 3-hydroxytetrahydrofuran | High enantioselectivity in many cases. | chemimpex.com |

| Transaminase (ATA) | Asymmetric Synthesis of Chiral Amines | Keto-amines | Chiral primary amines | Capable of asymmetric synthesis without costly cofactors. | rsc.org |

Furthermore, transaminases (ATAs) are being investigated for the synthesis of chiral aminotetrahydrofurans, which are valuable derivatives of 3-hydroxytetrahydrofuran. rsc.org ATAs can asymmetrically synthesize chiral primary amines and are not reliant on expensive cofactors that require in-situ regeneration, making them an attractive option for industrial-scale production. rsc.org

Application in Supramolecular Chemistry and Materials Science (e.g., Organic Cage Compounds)

The unique structural features of this compound, particularly its chirality and the presence of a hydroxyl group and an ether linkage, make it an interesting candidate for applications in supramolecular chemistry and materials science. While this area is still emerging, there is significant potential for this compound to be used as a building block for complex, functional materials.

One area of interest is the development of biodegradable polymers . This compound can be used in the production of polymers that offer an eco-friendly alternative to traditional plastics, which is particularly relevant for the packaging and medical device industries. chemimpex.com The incorporation of the tetrahydrofuran (B95107) ring into a polymer backbone can influence its physical properties, such as flexibility and degradation rate.

Although not yet reported specifically for the (R)-(-)-3- enantiomer, research on supramolecular poly(tetrahydrofuran) demonstrates the potential of furan-based units in creating self-assembling materials. By functionalizing the ends of poly(tetrahydrofuran) chains with hydrogen-bonding motifs, it is possible to create materials that behave like thermoplastic elastomers. This opens the door for the development of novel "smart" materials that can respond to external stimuli like temperature.

The chiral nature of this compound also makes it a potential building block for organic cage compounds . These are discrete, three-dimensional molecules with an internal cavity that can be used for host-guest chemistry, catalysis, and molecular recognition. The defined stereochemistry of the this compound unit could be used to create chiral cages with specific recognition properties, which could have applications in enantioselective separations and sensing.

Advanced Computational Studies for Reaction Prediction and Optimization

Computational chemistry is becoming an indispensable tool in modern chemical research, allowing for the prediction of reaction outcomes, the optimization of reaction conditions, and the elucidation of reaction mechanisms at a molecular level. For the synthesis of this compound, advanced computational studies are expected to play a crucial role in future developments.

Density Functional Theory (DFT) is a powerful method that can be used to model chemical reactions and predict their feasibility and selectivity. For instance, DFT studies have been used to investigate the mechanism of copper-catalyzed synthesis of highly substituted furans, providing insights into the effects of solvents and substrates on the reaction. rsc.org Similar studies on the synthesis of this compound could help in designing more efficient catalytic systems and optimizing reaction conditions to maximize yield and enantioselectivity.

Computational analysis has also been used to understand the stereoselectivity of biocatalytic reactions. In the case of the alcohol dehydrogenase (PED) mentioned earlier, computational modeling revealed that key amino acid residues in the enzyme's active site form a network of hydrogen bonds with the substrate, promoting a conformation that leads to the formation of the (S)-enantiomer. wikipedia.org Such insights are invaluable for protein engineering efforts aimed at creating enzymes with improved activity and selectivity.

Future research will likely involve the use of machine learning and artificial intelligence to analyze large datasets from experiments and computational studies. This could lead to the development of predictive models that can rapidly identify optimal reaction conditions and even suggest novel synthetic routes.

Discovery of New Therapeutic Applications Beyond Current Scope

This compound and its (S)-enantiomer are well-established as key intermediates in the synthesis of several important drugs, including the anti-HIV drugs amprenavir (B1666020) and fosamprenavir, as well as some chemotherapy agents. wikipedia.org However, the therapeutic potential of this scaffold is likely not yet fully realized. Future research will focus on the discovery of new therapeutic applications for derivatives of this compound.

The tetrahydrofuran ring is a common motif in many biologically active natural products and synthetic drugs. By chemically modifying the hydroxyl group of this compound, it is possible to create a diverse library of new compounds that can be screened for a wide range of biological activities.

For example, research on other heterocyclic compounds has shown that small changes in structure can lead to significant changes in pharmacological activity. Studies on 3-hydroxypyridine (B118123) derivatives have identified compounds with neuroprotective effects, suggesting potential applications in treating ischemic brain injury. While not directly related to tetrahydrofurans, this highlights the potential for discovering new central nervous system agents by exploring derivatives of simple heterocyclic alcohols.

The development of new synthetic methodologies, combined with high-throughput screening technologies, will accelerate the discovery of new therapeutic applications for this compound derivatives. This could lead to the development of new drugs for a variety of diseases, from infectious diseases to cancer and beyond.

Q & A

Q. What are the key synthetic routes for preparing (R)-(-)-3-Hydroxytetrahydrofuran derivatives?

- Methodological Answer : this compound serves as a precursor for derivatives like (R)-3-Aminotetrahydrofuran tosylate. A common approach involves:

- Nucleophilic Substitution : Using reagents like sodium azide or alkyl halides to introduce functional groups at the 3-position .

- Reduction : Lithium aluminum hydride (LiAlH₄) or hydrogenation with palladium catalysts to reduce intermediates to amines .

- Oxidation : Controlled oxidation with potassium permanganate to generate nitroso or nitro derivatives .

Critical Step : Enantiomeric purity must be preserved during substitution; chiral catalysts or chromatographic separation (e.g., chiral HPLC) ensures retention of stereochemistry.

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Inspect gloves for integrity before use to prevent skin contact .

- Engineering Controls : Use fume hoods for volatile steps. Post-handling, wash hands thoroughly with soap and water .

- Waste Disposal : Segregate waste in labeled containers for professional treatment to avoid environmental contamination .

Q. How is the molecular weight of this compound calculated and experimentally validated?

- Methodological Answer : Calculation :

Advanced Research Questions

Q. How can enantiomeric purity be maintained during asymmetric synthesis of this compound?

- Methodological Answer :

- Chiral Catalysts : Use organocatalysts or transition-metal complexes (e.g., Ru-BINAP) to favor the (R)-enantiomer during cyclization .

- Analytical Validation : Employ chiral stationary phases in HPLC or polarimetry to quantify enantiomeric excess (ee). Certified reference materials (e.g., 95%+ purity) serve as benchmarks .

Note : Racemization risks increase at high temperatures; optimize reaction conditions below 40°C .

Q. What role does this compound play as an internal standard in catalytic studies?

- Methodological Answer : In hydroformylation reactions, it acts as a non-reactive internal standard for gas chromatography (GC) or LC-MS quantification.

- Procedure : Spike known concentrations into reaction mixtures. Use retention time and peak area ratios to calibrate product yields .

Advantage : Low volatility and stability under catalytic conditions minimize interference .

Q. How do structural modifications at the 3-position influence biological activity of tetrahydrofuran derivatives?

- Methodological Answer :

- Amino Group Introduction : Enhances binding to biological targets (e.g., enzymes) via hydrogen bonding. Example: (R)-3-Aminotetrahydrofuran tosylate shows promise in antiviral drug design .

- Tosylation : Improves solubility and pharmacokinetics. Compare IC₅₀ values of modified vs. parent compounds using in vitro assays .

Data Contradiction : Some studies report reduced activity with bulky substituents; computational docking studies (e.g., AutoDock) help rationalize steric effects .

Q. How can contradictions in reported reaction yields involving this compound be resolved?

- Methodological Answer :

- Variable Control : Replicate experiments under identical conditions (catalyst loading, temperature, solvent purity).

- Analytical Cross-Validation : Use multiple techniques (e.g., NMR for conversion, GC for byproduct analysis) to identify hidden variables .

Case Study : Discrepancies in azide substitution yields may arise from residual moisture; anhydrous conditions (e.g., molecular sieves) improve reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.